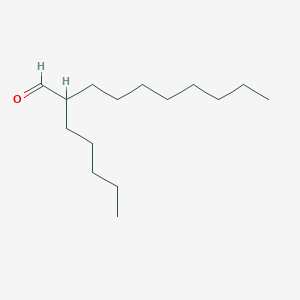
2-Pentyldecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyldecanal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its distinctive odor and is often used in the fragrance industry. Its chemical formula is C15H30O, and it is also referred to as pentadecanal.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: 2-Pentyldecanoic acid
Reduction: 2-Pentyldecanol
Substitution: Various alcohols and derivatives depending on the nucleophile used
Scientific Research Applications
2-Pentyldecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Pentadecanal: Similar in structure but lacks the pentyl group.
2-Pentyloctanal: Shorter carbon chain, leading to different physical and chemical properties.
2-Pentylundecanal: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 2-Pentyldecanal is unique due to its specific carbon chain length and the presence of the pentyl group, which influences its physical properties and reactivity. This makes it particularly valuable in the fragrance industry and as a research compound in various scientific fields.
Properties
CAS No. |
55019-42-6 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
2-pentyldecanal |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
HSZDCONVHXPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















